7-(4-ethoxyphenyl)-5-phenyl-4-[(1-phenylethyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-ethoxyphenyl)-5-phenyl-4-[(1-phenylethyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family
Preparation Methods
The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-4-[(1-phenylethyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with ethoxyphenyl and phenylethylsulfanyl groups under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts
Scientific Research Applications
7-(4-ethoxyphenyl)-5-phenyl-4-[(1-phenylethyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-4-[(1-phenylethyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives such as:
- 7-(3-chloroanilino)-3-isopropylpyrazolo[4,3-d]pyrimidine
- 7-(3-hydroxy-4-methoxybenzyl)-amino-3-isopropylpyrazolo[4,3-d]pyrimidine These compounds share structural similarities but differ in their substituents, which can affect their biological activities and applications. The unique combination of ethoxyphenyl, phenyl, and phenylethylsulfanyl groups in 7-(4-ethoxyphenyl)-5-phenyl-4-[(1-phenylethyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C28H25N3OS |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-5-phenyl-4-(1-phenylethylsulfanyl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C28H25N3OS/c1-3-32-24-16-14-23(15-17-24)31-18-25(22-12-8-5-9-13-22)26-27(31)29-19-30-28(26)33-20(2)21-10-6-4-7-11-21/h4-20H,3H2,1-2H3 |
InChI Key |
LRMIEKQPBXOVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SC(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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